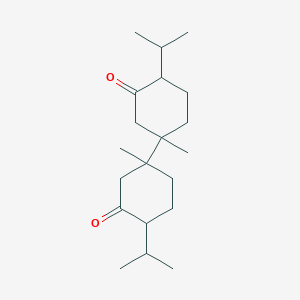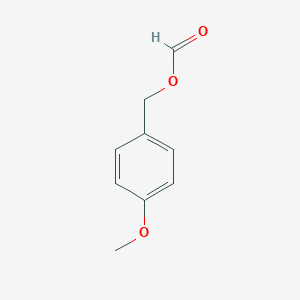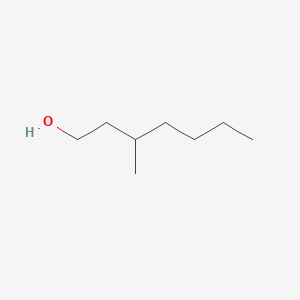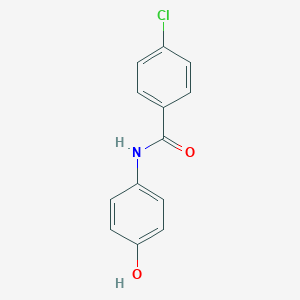
2-Fenilamino-tiazol-4-ona
Descripción general
Descripción
OSM-S-286 es un compuesto que pertenece a la serie de aminotienopirimidinas, que se ha explorado por su potencial para tratar la malaria. Este compuesto es parte del proyecto Open Source Malaria, que tiene como objetivo desarrollar nuevos medicamentos antimaláricos a través de la colaboración de código abierto. La serie de aminotienopirimidinas, incluyendo OSM-S-286, ha mostrado una actividad prometedora contra Plasmodium falciparum, el parásito responsable de la forma más grave de malaria .
Aplicaciones Científicas De Investigación
Química: El compuesto sirve como un andamiaje valioso para el desarrollo de nuevas entidades químicas con posibles aplicaciones terapéuticas.
Biología: OSM-S-286 ha mostrado una actividad significativa contra Plasmodium falciparum, lo que lo convierte en un candidato prometedor para el desarrollo de fármacos antimaláricos.
Medicina: La capacidad del compuesto para inhibir el crecimiento de parásitos de la malaria lo posiciona como un posible tratamiento para la malaria.
Industria: OSM-S-286 se puede utilizar como un compuesto líder para el desarrollo de nuevos fármacos antimaláricos, contribuyendo a los esfuerzos de la industria farmacéutica para combatir la malaria
Mecanismo De Acción
OSM-S-286 ejerce sus efectos inhibiendo la actividad de la asparagina tRNA sintetasa de Plasmodium falciparum. Esta enzima es crucial para la síntesis de proteínas en el parásito de la malaria. Al inhibir esta enzima, OSM-S-286 interrumpe la síntesis de proteínas, lo que lleva a la muerte del parásito. El mecanismo de acción del compuesto implica la formación de un aducto covalente con la enzima, bloqueando eficazmente su actividad .
Safety and Hazards
Direcciones Futuras
Thiazole derivatives, including 2-Phenylamino-thiazol-4-one, have shown potential biological activities such as anti-HIV, anti-tumor, anthelmintic, anti-inflammatory, anti-convulsant, and anti-fungal agents . Therefore, they are potential candidates for further optimization and development as lead compounds .
Análisis Bioquímico
Biochemical Properties
2-Phenylamino-thiazol-4-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the thiazole ring, which is highly reactive due to an acidic proton at C-2 . This makes 2-Phenylamino-thiazol-4-one a key player in the synthesis of a wide range of new chemical compounds .
Cellular Effects
The effects of 2-Phenylamino-thiazol-4-one on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, certain derivatives of 2-Phenylamino-thiazol-4-one have been found to exhibit potent inhibitory activity against Mnk2, a kinase crucial for human tumourigenesis and development .
Molecular Mechanism
At the molecular level, 2-Phenylamino-thiazol-4-one exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, certain derivatives of 2-Phenylamino-thiazol-4-one have been found to reduce the expression level of the anti-apoptotic protein Mcl-1, promoting apoptosis in acute myeloid leukemia cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Phenylamino-thiazol-4-one can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-Phenylamino-thiazol-4-one can vary with different dosages in animal models. For instance, one study found that a certain analogue displayed the most activity, with a median effective dose (ED 50) of 18.4 mg/kg and a median toxic dose (TD 50) of 170.2 mg/kg .
Metabolic Pathways
2-Phenylamino-thiazol-4-one is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
Within cells and tissues, 2-Phenylamino-thiazol-4-one is transported and distributed through various mechanisms. This could involve interaction with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de OSM-S-286 implica la construcción del andamiaje de tienopirimidina, seguida de la introducción de varios sustituyentes para mejorar su actividad biológica. La ruta sintética generalmente comienza con la preparación del material de partida de tiofeno, que luego se somete a una serie de reacciones para formar el núcleo de tienopirimidina. Los pasos clave en la síntesis incluyen reacciones de halogenación, aminación y acoplamiento de Suzuki .
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para OSM-S-286 no están bien documentados, el enfoque general implicaría escalar los procedimientos de síntesis de laboratorio. Esto requeriría la optimización de las condiciones de reacción, los procesos de purificación y las medidas de control de calidad para garantizar la producción constante de OSM-S-286 de alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
OSM-S-286 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en el andamiaje de tienopirimidina.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Productos Principales
Los principales productos formados a partir de estas reacciones incluyen varios derivados sustituidos de tienopirimidina, que pueden evaluarse posteriormente para su actividad biológica.
Comparación Con Compuestos Similares
Compuestos Similares
OSM-S-106: Otro compuesto de la serie de aminotienopirimidinas, conocido por su potente actividad antimalárica.
TCMDC-135294: Un compuesto estructuralmente relacionado con actividad biológica similar.
Singularidad de OSM-S-286
OSM-S-286 es único debido a su patrón de sustitución específico en el andamiaje de tienopirimidina, que mejora su actividad contra Plasmodium falciparum. La capacidad del compuesto para formar un aducto covalente con la enzima diana lo diferencia de otros compuestos similares, proporcionando un mecanismo de acción distinto .
Propiedades
IUPAC Name |
2-phenylimino-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c12-8-6-13-9(11-8)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGBTPGRKGQPLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=NC2=CC=CC=C2)S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359098 | |
| Record name | 2-Phenylamino-thiazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17823-27-7 | |
| Record name | 2-Phenylamino-thiazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(phenylamino)-4,5-dihydro-1,3-thiazol-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



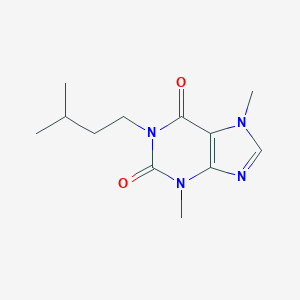
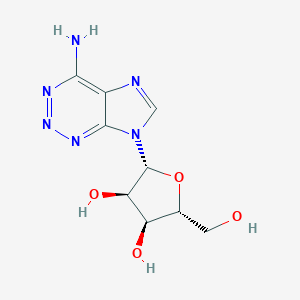
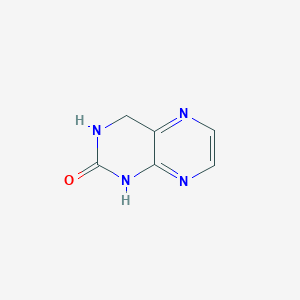

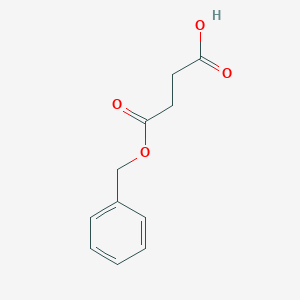
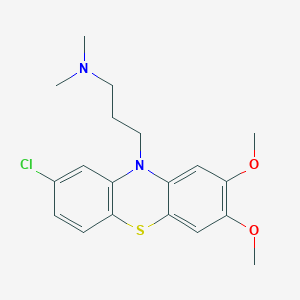


![Dibenzo[h,rst]pentaphene](/img/structure/B93501.png)
